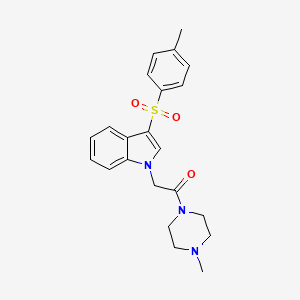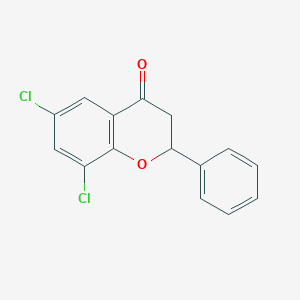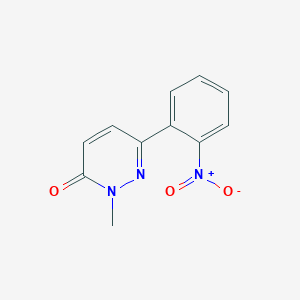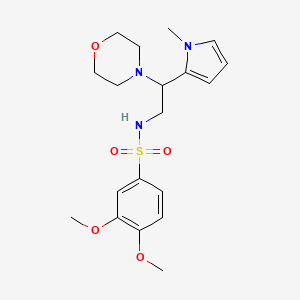![molecular formula C8H9Cl2N3 B2874777 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine CAS No. 1873475-39-8](/img/structure/B2874777.png)
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a compound with the molecular formula C8H9Cl2N3. It has a molecular weight of 218.08 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 . This code provides a specific text string that represents a one-dimensional simplified molecular-input line-entry system (SMILES) notation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues from the condensation of aromatic amines with N-phenylacetamide. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Thomas et al. (2016) investigated the synthesis of 2-azetidinones and their antidepressant and nootropic activities. They found that certain compounds, particularly those with specific substitutions on the aryl ring, exhibited high antidepressant activity. This indicates the potential of 2-azetidinone derivatives as central nervous system (CNS) active agents (Thomas et al., 2016).
Anti-HIV Activity
Vince and Hua (1990) synthesized carbocyclic 2',3'-didehydro-2',3'-dideoxy analogues of guanine and other purines from 2-amino-4,6-dichloropyrimidine. One of these, carbovir, showed potent anti-HIV activity, suggesting its potential as an antiretroviral agent (Vince & Hua, 1990).
Antibacterial Agents
The study by Ansari and Lal (2009) involved the synthesis of novel azetidin-2-ones with demonstrated antimicrobial activity. This research provides insights into the development of new antimicrobial agents (Ansari & Lal, 2009).
Chemokine Receptor Antagonists
Norman (2013) discussed crystalline forms of N-azetidinesulfonamide, a CXCR2 chemokine receptor antagonist. This compound is indicated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) (Norman, 2013).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. The optimized compounds showed potential as anti-inflammatory agents in animal models, supporting the development of H4 receptor antagonists for pain management (Altenbach et al., 2008).
Propiedades
IUPAC Name |
2-(azetidin-1-ylmethyl)-4,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHNQFRIPRDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2874695.png)





![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)

![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
